molecular formula C16H12O B184642 2-Acetylphenanthrene CAS No. 5960-69-0

2-Acetylphenanthrene

Cat. No. B184642
Key on ui cas rn: 5960-69-0
M. Wt: 220.26 g/mol
InChI Key: CWILMKDSVMROHT-UHFFFAOYSA-N
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Patent
US06916816B2

Procedure details

Bromine (4.7 ml, 0.091 mol) was added to an ice-cold solution of sodium hydroxide (12.7 g, 0.318 mol) in water (70 ml) to form a basic solution of sodium hypobromite. The sodium hypobromite solution was added to a stirred solution of 2-acetylphenanthrene in dioxane (70 ml) at 60-65 ° C. for 15 min. Excess sodium hypobromite was removed by the addition of 10% solution of sodium metabisulphite (20 ml). Water (300 ml) was added and approximately 100 ml of solvent was removed under reduced pressure. The reaction mixture was acidified with concentrated HCl. The precipitate formed was filtered and washed with water to give the title compound as a solid (4.01 g, 99.2%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Yield
99.2%

Identifiers

REACTION_CXSMILES
Br[O-:2].[Na+].C([C:7]1[CH:20]=[CH:19][C:18]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=[CH:10][C:9]=2[CH:8]=1)(=O)C.[O:21]1[CH2:26]COCC1>>[C:26]([C:7]1[CH:20]=[CH:19][C:18]2[C:13]3[C:12](=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:11]=[CH:10][C:9]=2[CH:8]=1)([OH:21])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=2C=CC3=CC=CC=C3C2C=C1
Name
Quantity
70 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess sodium hypobromite was removed by the addition of 10% solution of sodium metabisulphite (20 ml)
ADDITION
Type
ADDITION
Details
Water (300 ml) was added
CUSTOM
Type
CUSTOM
Details
approximately 100 ml of solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=2C=CC3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g
YIELD: PERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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